![molecular formula C10H15N3O3S B6642111 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide](/img/structure/B6642111.png)
2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide, also known as MSMP, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. MSMP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 308.38 g/mol.
作用机制
The exact mechanism of action of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response and cell proliferation. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that mediate inflammation. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been shown to have a low toxicity profile in animal models.
实验室实验的优点和局限性
One of the advantages of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide is its potential therapeutic applications in the treatment of cancer, diabetes, and Alzheimer's disease. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been shown to have a low toxicity profile in animal models. However, one of the limitations of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide and its potential side effects.
未来方向
Future research on 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide should focus on its potential therapeutic applications in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide and its potential side effects. Other future directions for research include the development of more efficient synthesis methods for 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide and the optimization of its pharmacokinetic properties.
合成方法
The synthesis of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide involves the reaction of 4-aminobenzenesulfonamide with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain pure 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide. This synthesis method has been optimized to produce high yields of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide with high purity.
科学研究应用
2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In vitro studies have shown that 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide inhibits the growth of cancer cells and induces apoptosis. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease.
属性
IUPAC Name |
2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-7(2)10(14)12-8-3-5-9(6-4-8)13-17(11,15)16/h3-7,13H,1-2H3,(H,12,14)(H2,11,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGSYUKRQWOSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

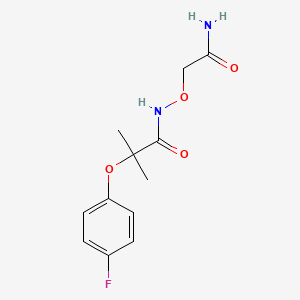
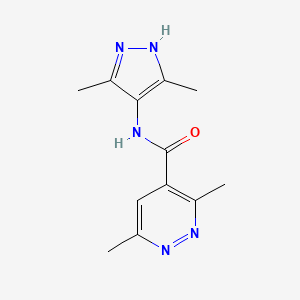
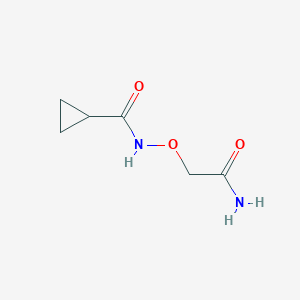
![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)
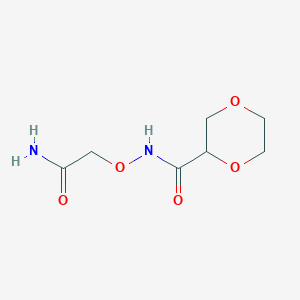
![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
![1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B6642071.png)
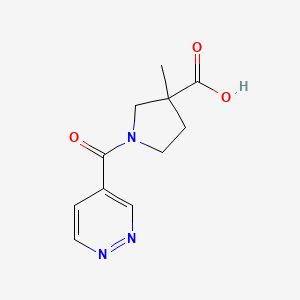
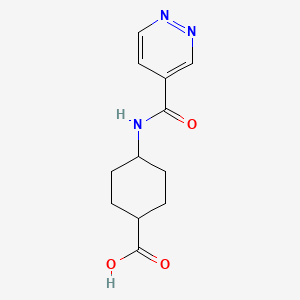
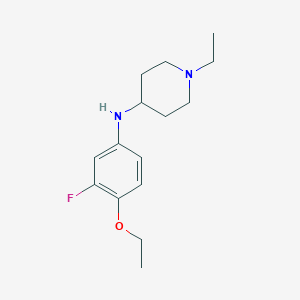
![1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)
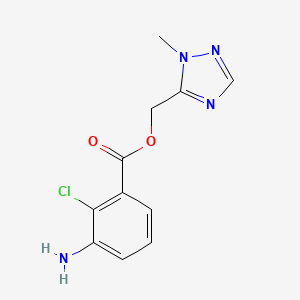
![N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine](/img/structure/B6642119.png)